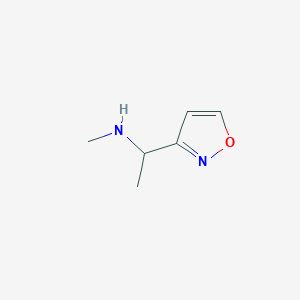![molecular formula C30H22N2 B3164994 9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl- CAS No. 894791-48-1](/img/structure/B3164994.png)
9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl-
Overview
Description
9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- is a complex organic compound that belongs to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their tricyclic structure, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring . This particular compound is notable for its unique structural features, which include a biphenyl group and a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- typically involves multi-step organic reactions. One common method involves the initial formation of the carbazole core, followed by functionalization at specific positions to introduce the biphenyl and phenyl groups. The synthesis may include steps such as:
Formation of Carbazole Core: This can be achieved through the Borsche-Drechsel cyclization or the Bucherer carbazole synthesis.
Functionalization: Introduction of the biphenyl and phenyl groups can be done through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to handle the multi-step synthesis.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazole derivatives .
Scientific Research Applications
9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound with a simpler structure.
3-Amino-9-ethylcarbazole: A derivative with an ethyl group at the nitrogen atom.
9-Methyl-9H-carbazole-3-carboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness
9H-Carbazol-3-amine, 9-[1,1’-biphenyl]-4-yl-N-phenyl- is unique due to the presence of both biphenyl and phenyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
N-phenyl-9-(4-phenylphenyl)carbazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2/c1-3-9-22(10-4-1)23-15-18-26(19-16-23)32-29-14-8-7-13-27(29)28-21-25(17-20-30(28)32)31-24-11-5-2-6-12-24/h1-21,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBAUXKZERDPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5)C6=CC=CC=C63 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731070 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-N-phenyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-48-1 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-N-phenyl-9H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Phenylpiperazin-1-yl)benzyl]amine](/img/structure/B3164919.png)

![{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine](/img/structure/B3164933.png)
![1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine](/img/structure/B3164943.png)
![2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3164946.png)


![[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine](/img/structure/B3164967.png)



![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)


